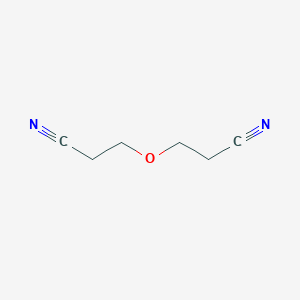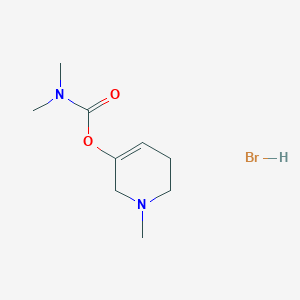
Ethanone, 1-(4-methylcyclohexyl)-
Übersicht
Beschreibung
Ethanone, 1-(4-methylcyclohexyl)-, is a compound that is structurally related to a variety of other ethanone derivatives, which have been the subject of several research studies. These studies have explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies. For instance, mesoporous ethane-silicas functionalized with trans-(1R,2R)-diaminocyclohexane were synthesized using a co-condensation method, which included the addition of 1,3,5-trimethylbenzene during the process . Another study reported the synthesis of a novel heterocyclic compound, which involved standard synthetic methods and was confirmed using FTIR spectrum . Additionally, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids was achieved through selective transformations of functional groups from a Diels–Alder cycloaddition product .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various techniques. Single crystal XRD was used to determine that a compound crystallizes in the monoclinic crystal system with specific cell parameters . Another study compared the crystal structures of two polymorphs of a related compound, which differed in their spatial arrangement and packing schemes . The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was also determined, revealing the conformations of the cyclohexane rings and the E conformation of the C=N double bond .
Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied. For example, the DACH functionalized materials were used as catalysts for the asymmetric transfer hydrogenation of acetophenone, with the activity being influenced by the porous structure of the materials . The phase transition between polymorphs of a compound was found to be a first-order thermally driven transformation, which was studied using differential scanning calorimetry and Raman spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. UV-Visible studies indicated that a synthesized crystal was transparent in the entire visible region, and its thermal stability was assessed using TG and DTA analysis . Quantum chemical calculations were performed to interpret electronic transitions and spectroscopic characteristics of another compound, which included analysis of bond lengths, bond angles, and intra-molecular charge transfers . The crystal structure of another derivative showed no directional interactions except van der Waals contacts within the structure .
Wissenschaftliche Forschungsanwendungen
Hydrogen Storage Applications
Ethanone, 1-(4-methylcyclohexyl)-, particularly in the form of methylcyclohexane, is considered a promising candidate for hydrogen storage and delivery purposes. It falls within the class of organic liquid phase hydrogen carriers, which are pivotal in the development of efficient and sustainable energy systems. Methylcyclohexane is highlighted for its appropriate physical properties, low toxicity, environmental compatibility, and cost-effectiveness, despite challenges in achieving high hydrogen content and the energy-intensive dehydrogenation process. Catalysts and reactor design are crucial areas of research to optimize its use as a hydrogen carrier (Bourane et al., 2016).
Role in Synthesis and Reactivity Studies
In the realm of organic chemistry, Ethanone, 1-(4-methylcyclohexyl)-, serves as a precursor or component in synthesizing various compounds. Its structural characteristics make it a valuable entity in understanding and developing novel organic reactions, materials, and chemosensors.
Synthesis of Hydroxycoumarins : It is utilized in the synthesis of hydroxycoumarins, a class of compounds known for their vast chemical, photochemical, and biological properties. Hydroxycoumarins, including 3-hydroxycoumarin, have been extensively studied for their applications in genetics, pharmacology, and microbiology due to their significant biological activities (Yoda, 2020).
Development of Chemosensors : Ethanone derivatives have been explored for creating chemosensors that can detect various analytes with high selectivity and sensitivity. These sensors are crucial in environmental monitoring, healthcare, and industrial process control (Roy, 2021).
Environmental and Safety Applications
The evaluation of Ethanone, 1-(4-methylcyclohexyl)-, extends to environmental safety and pollution control studies. Its derivatives are examined for potential environmental impacts, toxicity, and applications in mitigating pollution.
- Fumigant Properties : Research has been conducted to understand and develop ethanedinitrile (EDN), a related compound, as a fumigant for soil treatment and pest control in agriculture and shipping. This work involves developing accurate detection and quantification methods for EDN to ensure effective and safe application (Brierley et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-methylcyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAYNGUDHFAFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172113 | |
| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-methylcyclohexyl)- | |
CAS RN |
1879-06-7 | |
| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)



![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)






